Phorbol 12,13-dihexanoate
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Overview
Description
Phorbol 12,13-dihexanoate is a synthetic compound derived from phorbol ester, a natural substance found in the seeds of Croton tiglium. This compound is widely utilized in scientific research due to its remarkable ability to activate protein kinase C (PKC) and elicit various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol 12,13-dihexanoate is synthesized through esterification of phorbol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Phorbol 12,13-dihexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Phorbol 12,13-dihexanoate has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the mechanisms of cancer cell proliferation and apoptosis by activating PKC and downstream signaling pathways.
Neuroscience: It is employed to investigate the role of PKC in synaptic plasticity and memory formation in the brain.
Immunology: It is utilized to explore the effects of PKC activation on immune cell function and cytokine production.
Drug Development: It serves as a tool compound for screening potential PKC inhibitors and modulators.
Mechanism of Action
Phorbol 12,13-dihexanoate exerts its effects primarily through the activation of protein kinase C (PKC). Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, including transcription factors, ion channels, and other signaling proteins. The activation of these targets results in diverse cellular responses, such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Phorbol 12,13-dihexanoate is part of a family of phorbol esters, which includes compounds such as:
Phorbol 12,13-didecanoate: Known for its anti-viral properties and tumor-promoting activity.
Phorbol 12-myristate 13-acetate: Widely used as a potent PKC activator in cancer research.
Phorbol 12,13-dibutyrate: Exhibits similar PKC activation but with different cellular localization patterns.
This compound is unique in its balance of hydrophilicity and lipophilicity, which influences its cellular distribution and biological activity. This property makes it a valuable tool for studying the differential effects of PKC activation in various cellular contexts .
Properties
IUPAC Name |
[13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPRSRGBAHBMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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